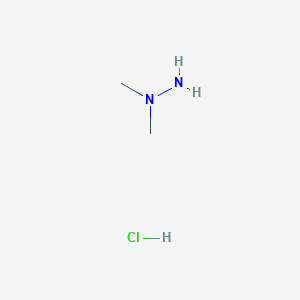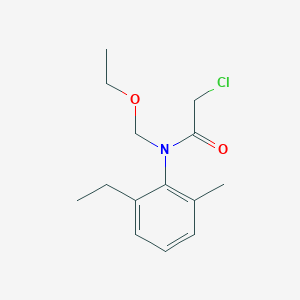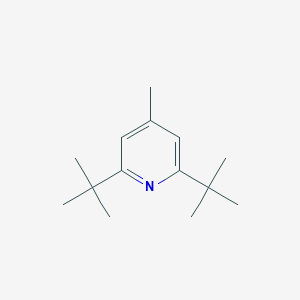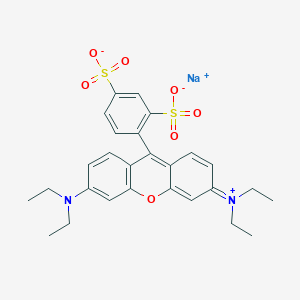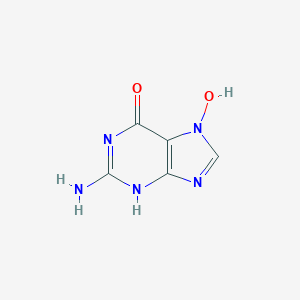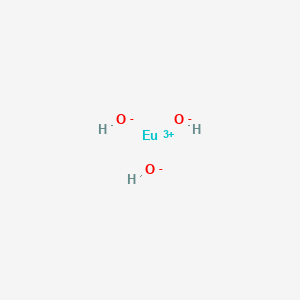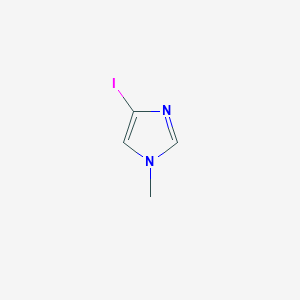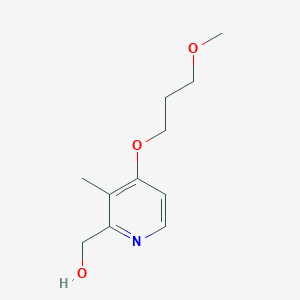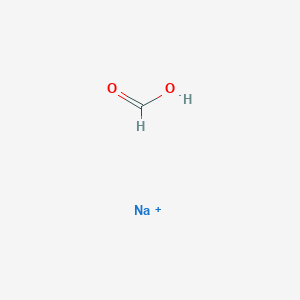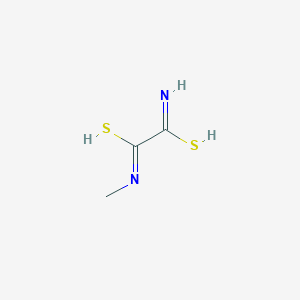
Ethanedithioamide, methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanedithioamide, methyl- is a chemical compound that has been extensively studied in the scientific community due to its unique properties and potential applications. This compound is also known as methylenebis(thiourea) and is primarily used in laboratory experiments for its ability to chelate metal ions.
Wirkmechanismus
The mechanism of action of ethanedithioamide, methyl- is based on its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can alter the properties of the metal ions. This alteration can lead to changes in the reactivity of the metal ions, which can be useful in a variety of applications.
Biochemische Und Physiologische Effekte
Ethanedithioamide, methyl- has no known biochemical or physiological effects. The compound is primarily used in laboratory experiments and is not intended for human or animal consumption.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethanedithioamide, methyl- in lab experiments include its ability to chelate metal ions, its stability in solution, and its low toxicity. The compound is also relatively inexpensive and easy to synthesize.
The limitations of using ethanedithioamide, methyl- in lab experiments include its limited solubility in water, its potential to form insoluble complexes with certain metal ions, and its tendency to decompose at high temperatures.
Zukünftige Richtungen
There are several future directions for research on ethanedithioamide, methyl-. These include:
1. Developing new synthetic methods for the compound to improve its purity and yield.
2. Studying the properties of the metal complexes formed by ethanedithioamide, methyl- to better understand their reactivity and potential applications.
3. Investigating the use of ethanedithioamide, methyl- in catalytic reactions to improve their efficiency and selectivity.
4. Exploring the use of ethanedithioamide, methyl- in metal ion detection and removal in environmental and industrial applications.
Conclusion:
Ethanedithioamide, methyl- is a versatile compound that has many potential applications in scientific research. Its ability to chelate metal ions makes it useful in a variety of applications, including metal ion detection, metal ion removal, and catalysis. While there are limitations to its use in lab experiments, the compound is relatively inexpensive and easy to synthesize. Future research on ethanedithioamide, methyl- will likely focus on developing new synthetic methods, studying the properties of metal complexes, and exploring new applications for the compound.
Synthesemethoden
Ethanedithioamide, methyl- can be synthesized by reacting methyl isothiocyanate with ammonia. The reaction yields methylenebis(thiourea) as a white crystalline solid. The purity of the compound can be further improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Ethanedithioamide, methyl- has been widely used in scientific research due to its ability to chelate metal ions. This property makes it useful in a variety of applications, including:
1. Metal ion detection - Ethanedithioamide, methyl- can be used to detect the presence of metal ions in solutions. The compound forms stable complexes with metal ions, which can be detected using spectroscopic methods.
2. Metal ion removal - Ethanedithioamide, methyl- can be used to remove metal ions from solutions. The compound forms stable complexes with metal ions, which can be easily removed using filtration or centrifugation.
3. Catalysis - Ethanedithioamide, methyl- can be used as a ligand in catalytic reactions. The compound forms stable complexes with metal ions, which can act as catalysts in a variety of reactions.
Eigenschaften
CAS-Nummer |
16890-71-4 |
|---|---|
Produktname |
Ethanedithioamide, methyl- |
Molekularformel |
C3H6N2S2 |
Molekulargewicht |
134.23 g/mol |
IUPAC-Name |
N'-methylethanedithioamide |
InChI |
InChI=1S/C3H6N2S2/c1-5-3(7)2(4)6/h1H3,(H2,4,6)(H,5,7) |
InChI-Schlüssel |
HEWGXDPYVWSZID-UHFFFAOYSA-N |
Isomerische SMILES |
CN=C(C(=N)S)S |
SMILES |
CNC(=S)C(=S)N |
Kanonische SMILES |
CN=C(C(=N)S)S |
Synonyme |
N-Methyldithioxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



